Product packaging for 2-Methyl-6-nitrobenzohydrazide(Cat. No.:)

2-Methyl-6-nitrobenzohydrazide

Cat. No.: B13670523
M. Wt: 195.18 g/mol
InChI Key: BYAFQBNRXDUTBX-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzohydrazide is a diacylhydrazine derivative of interest in organic synthesis and medicinal chemistry research. This compound is a member of the N,N′-diacylhydrazines (DACHZs) , a class of compounds known for their versatile applications and biological potential . The diacylhydrazine scaffold is a recognized privileged structure in drug discovery. Research into analogous compounds has identified activities including insecticidal properties, acting as eco-friendly insect growth regulators, and cytotoxic effects against certain cancer cell lines, as demonstrated by natural products with this functional group . Furthermore, structurally related anthranilic acid diacylhydrazines serve as flexible open-chain scaffolds for synthesizing more complex heterocyclic systems, such as quinazolinones , and are valuable building blocks in constructing metal-organic macrocycles (MOMs) . As a synthetic intermediate, this compound can be utilized to develop novel chemical entities for DNA interaction studies , given that related derivatives have been investigated as potential DNA photocleavers under UV-A irradiation . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O3 B13670523 2-Methyl-6-nitrobenzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-methyl-6-nitrobenzohydrazide

InChI

InChI=1S/C8H9N3O3/c1-5-3-2-4-6(11(13)14)7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12)

InChI Key

BYAFQBNRXDUTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 6 Nitrobenzohydrazide and Its Precursors

Classical and Contemporary Approaches to Benzohydrazide (B10538) Synthesis

The foundational methods for synthesizing benzohydrazides have been refined over time, but the core strategy often involves a two-step sequence starting from a carboxylic acid. This remains a prevalent and reliable route for obtaining a wide array of substituted benzohydrazides, including 2-Methyl-6-nitrobenzohydrazide.

The most common and well-documented method for preparing benzohydrazides is a two-stage process that begins with the esterification of the corresponding benzoic acid, followed by hydrazinolysis of the resulting ester.

The first step involves converting the carboxylic acid group of a substituted benzoic acid, such as 2-methyl-6-nitrobenzoic acid, into an ester, typically a methyl or ethyl ester. This is generally achieved by reacting the acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. Common catalysts include strong mineral acids like concentrated sulfuric acid (H₂SO₄) or reagents such as thionyl chloride (SOCl₂). The use of solid acid catalysts, which are often recoverable and reusable, is also a viable option.

Once the ester, for instance, methyl 2-methyl-6-nitrobenzoate (B8389549), is synthesized and purified, it undergoes hydrazinolysis. This second step involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable benzohydrazide product. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as methanol or ethanol.

It is important to note that the steric hindrance from the ortho-methyl group in 2-methyl-6-nitrobenzoic acid can make the esterification reaction proceed very slowly compared to less substituted benzoic acids.

Table 1: General Conditions for Esterification & Hydrazinolysis
StepReactantsTypical Reagents/CatalystsSolventGeneral Conditions
Esterification Substituted Benzoic Acid + AlcoholH₂SO₄, SOCl₂, Solid AcidsMethanol, EthanolReflux
Hydrazinolysis Substituted Benzoate Ester + Hydrazine HydrateN/AMethanol, EthanolReflux

While the two-step esterification-hydrazinolysis pathway is dominant, research into more direct synthesis routes aims to improve efficiency. The direct conversion of a carboxylic acid to a hydrazide without isolating the ester intermediate is challenging. However, methods that proceed via the activation of the carboxylic acid are often considered direct syntheses. For example, converting the benzoic acid to an acid chloride and then reacting it with hydrazine is a common alternative.

The synthesis of the necessary precursor, 2-methyl-6-nitrobenzoic acid, can be achieved through the oxidation of 3-nitro-o-xylene. This process can co-produce 3-nitro-2-methylbenzoic acid, necessitating purification steps.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes efficiency, safety, and environmental responsibility. Advanced strategies like continuous flow synthesis and the application of green chemistry principles are being applied to the production of acid hydrazides.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of acid hydrazides. This technique allows for the synthesis of these compounds from their corresponding carboxylic acids in a controlled and efficient manner.

In a typical flow setup, the carboxylic acid and activating agents are pumped through a heated reactor coil to form an intermediate, which then merges with a stream of hydrazine hydrate in a second module. This telescoped process, combining multiple reaction steps without intermediate purification, significantly reduces reaction times. Published methodologies report the successful synthesis of various aromatic and aliphatic acid hydrazides with short residence times, typically between 13 and 25 minutes, achieving yields in the range of 65-91%. The scalability of this method has been demonstrated, making it suitable for both laboratory-scale and industrial production.

Table 2: Advantages of Continuous Flow Synthesis for Benzohydrazides
AdvantageDescriptionCitation
Efficiency Short residence times (13-25 mins) and high yields (65-91%).
Safety Mitigates safety concerns by using small reaction volumes and controlling reaction parameters precisely.
Scalability Process can be scaled up for larger quantity production by extending the run time.
Control Precise control over temperature, pressure, and stoichiometry, which can help manage precipitation of the product.

Green chemistry principles are increasingly being integrated into the synthesis of benzohydrazides. A key area of improvement is in the esterification step, where traditional catalysts like sulfuric acid produce significant waste. The use of recoverable and reusable solid acid catalysts presents a greener alternative by simplifying product purification and minimizing waste streams.

Furthermore, continuous flow synthesis itself is considered a green technology. Its high efficiency, reduced solvent usage, and improved safety profile compared to large-scale batch reactions align with the core tenets of green chemistry. The condensation reactions to form hydrazones from benzohydrazides have also been explored under environmentally friendly conditions, such as using water as a solvent or employing catalytic amounts of acid.

Preparation of Key Intermediates for this compound Derivatization

The derivatization of this compound to create more complex molecules often requires the preparation of key reactive intermediates from its precursor, 2-methyl-6-nitrobenzoic acid. Two of the most important intermediates are the corresponding acid chloride and acid anhydride (B1165640).

2-Methyl-6-nitrobenzoyl chloride is a highly reactive intermediate that can be readily synthesized from 2-methyl-6-nitrobenzoic acid. The standard method involves heating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride is a versatile precursor for synthesizing amides, esters, and the benzohydrazide itself by reaction with hydrazine.

2-Methyl-6-nitrobenzoic anhydride (MNBA) , also known as the Shiina reagent, is another crucial intermediate derived from 2-methyl-6-nitrobenzoic acid. This anhydride is a powerful condensing agent used in esterification (including macrolactonization) and amidation reactions. It allows reactions to proceed under mild, often room temperature, conditions and is particularly useful for synthesizing complex molecules.

Table 3: Key Intermediates for Derivatization
IntermediatePrecursorTypical Synthesizing ReagentPrimary Use
2-Methyl-6-nitrobenzoyl chloride2-Methyl-6-nitrobenzoic acidThionyl chloride (SOCl₂)Synthesis of amides, esters, and hydrazides
2-Methyl-6-nitrobenzoic anhydride (MNBA)2-Methyl-6-nitrobenzoic acidDehydrating agentCondensing agent for esterification and amidation

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 6 Nitrobenzohydrazide

Nucleophilic Character of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is characterized by the presence of two adjacent nitrogen atoms, which imparts significant nucleophilic character. The terminal amino group (-NH₂) is the primary site of nucleophilic attack due to the "alpha effect," where the lone pair on the adjacent nitrogen enhances the nucleophilicity of the attacking nitrogen.

Acylation Reactions and Kinetic Studies

Benzohydrazide (B10538) derivatives readily undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the acylating agent.

Kinetic studies on the acetylation of various benzohydrazide derivatives have shown that the reaction proceeds through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net Theoretical analyses suggest that a pre-equilibrium between the keto and enol forms of the hydrazide may exist, with the enol form potentially being a more reactive nucleophile. researchgate.net While specific kinetic data for 2-methyl-6-nitrobenzohydrazide is not available, the presence of the electron-withdrawing nitro group on the benzene (B151609) ring is expected to decrease the nucleophilicity of the hydrazide moiety compared to unsubstituted benzohydrazide, thus slowing the rate of acylation.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction is a cornerstone of bioconjugation and synthetic chemistry. nih.gov The mechanism begins with the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone. chemtube3d.com This is followed by the formation of a tetrahedral intermediate which then dehydrates to yield the stable hydrazone product, characterized by a C=N-NH-C=O backbone. nih.govstackexchange.com

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov The rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate. nih.gov

Interactive Table: Examples of Hydrazone Formation
Carbonyl CompoundProduct Name
Benzaldehyde (B42025)N'-(phenylmethylene)-2-methyl-6-nitrobenzohydrazide
AcetoneN'-(propan-2-ylidene)-2-methyl-6-nitrobenzohydrazide
CyclohexanoneN'-(cyclohexylidene)-2-methyl-6-nitrobenzohydrazide
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-2-methyl-6-nitrobenzohydrazide

Electrophilic Reactivity and Substitution Patterns on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) on the benzene ring of this compound is governed by the directing effects of the three existing substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the benzohydrazide group (-CONHNH₂). wikipedia.orgmasterorganicchemistry.com

-CH₃ (Methyl group): This is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.org

-NO₂ (Nitro group): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. chemguide.co.uklibretexts.org

-CONHNH₂ (Hydrazide group): This group is considered deactivating and a meta-director because the carbonyl group withdraws electron density from the ring.

In this compound, the substituents are located at positions 1, 2, and 6. The available positions for substitution are C3, C4, and C5. The directing effects of the existing groups must be considered in concert:

The methyl group at C2 directs incoming electrophiles to C3 (meta to itself, but ortho is blocked) and C5 (para).

The nitro group at C6 directs incoming electrophiles to C4 (meta).

The hydrazide group at C1 directs incoming electrophiles to C3 and C5 (meta).

Interactive Table: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Predicted Major Product(s)
NitrationNO₂⁺2-Methyl-4,6-dinitrobenzohydrazide and 2-Methyl-5,6-dinitrobenzohydrazide
BrominationBr⁺4-Bromo-2-methyl-6-nitrobenzohydrazide and 5-Bromo-2-methyl-6-nitrobenzohydrazide
SulfonationSO₃3-Hydrazinocarbonyl-4-methyl-5-nitrobenzenesulfonic acid

Role of the Nitro Group in Electron Density Modulation and Reaction Pathways

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making reactions like nitration or halogenation more difficult compared to unsubstituted benzene. libretexts.orglibretexts.org This deactivation stabilizes the molecule against electrophiles but makes it more susceptible to nucleophilic attack under certain conditions (nucleophilic aromatic substitution), although this is outside the current scope.

Reductive Transformations of the Nitro Group

A key reaction pathway for the nitro group is its reduction to an amino group (-NH₂). This transformation is fundamental in organic synthesis as it converts an electron-withdrawing, meta-directing group into an electron-donating, ortho, para-directing group, completely altering the reactivity of the aromatic ring. guidechem.com The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions. wikipedia.org

Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate (B1144303). wikipedia.orgnih.gov Chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), is also a widely used and effective method. wikipedia.org The product of the reduction of this compound would be 6-amino-2-methylbenzohydrazide.

Interactive Table: Common Reagents for Nitro Group Reduction
Reagent/SystemConditionsProduct Functional Group
H₂, Pd/CMethanol (B129727), Room Temperature/HeatAmine (-NH₂)
Fe, HClRefluxAmine (-NH₂)
SnCl₂, HClRoom TemperatureAmine (-NH₂)
Na₂S₂O₄ (Sodium Dithionite)Aqueous solutionAmine (-NH₂)
Zn, NH₄ClAqueous solutionHydroxylamine (-NHOH)

Influence of the Methyl Group on Steric and Electronic Effects

The introduction of a methyl group at the 2-position of the benzene ring in this compound significantly influences the molecule's reactivity through a combination of steric and electronic effects. These effects can alter the molecule's conformation, electron density distribution, and ultimately its interaction with other reagents.

Steric Hindrance:

The methyl group, being a bulky substituent, introduces steric hindrance around the ortho-positioned hydrazide functional group. This steric bulk can:

Restrict Rotational Freedom: The rotation around the C(aryl)-C(O) bond may be hindered, influencing the preferred conformation of the hydrazide moiety relative to the aromatic ring. This can impact the accessibility of the carbonyl carbon and the nitrogen atoms of the hydrazide group to incoming reagents.

Influence Intermolecular Interactions: The steric presence of the methyl group can affect how the molecule packs in a crystal lattice or how it interacts with solvent molecules or active sites of enzymes. It may prevent or favor certain intermolecular hydrogen bonding patterns.

Direct Reaction Pathways: By blocking certain approach trajectories for a reactant, the methyl group can direct the reaction to occur at a less hindered site, thereby influencing the regioselectivity of a reaction.

Electronic Effects:

The methyl group is an electron-donating group (EDG) through an inductive effect (+I). This electronic influence can modulate the reactivity of the molecule in several ways:

Increased Electron Density: The methyl group increases the electron density on the aromatic ring, which can affect the electrophilicity and nucleophilicity of different positions on the ring.

Modulation of Acidity and Basicity: The electron-donating nature of the methyl group can influence the acidity of the N-H protons in the hydrazide group and the basicity of the nitrogen atoms. This can be a critical factor in reactions that involve proton transfer steps.

Impact on the Nitro Group: While the effect is transmitted through the aromatic ring, the increased electron density can slightly influence the electronic properties of the nitro group at the 6-position.

EffectDescriptionConsequence on Reactivity
Steric Hindrance The physical bulk of the methyl group restricts space around the adjacent hydrazide group.Can hinder the approach of reactants, influence molecular conformation, and direct the regioselectivity of reactions.
Inductive Effect (+I) The methyl group donates electron density to the aromatic ring.Increases the electron density on the ring, potentially affecting the acidity/basicity of the hydrazide moiety and the overall nucleophilicity/electrophilicity of the molecule.

Computational and Experimental Mechanistic Elucidation

The detailed mechanistic pathways of reactions involving this compound can be elucidated through a combination of computational modeling and experimental studies. These investigations provide insights into the transient species, energy barriers, and the specific molecular motions that govern the chemical transformations.

Keto-Enol Tautomerism and Reaction Active Species

Like many hydrazide derivatives, this compound can exist in tautomeric forms, primarily the keto (amide) and enol (imidol) forms. The equilibrium between these tautomers is a critical factor as the enol form can exhibit different reactivity compared to the more stable keto form.

Keto Form (Amide): This is generally the more stable tautomer. The presence of the C=O double bond makes the carbonyl carbon electrophilic.

Enol Form (Imidol): This tautomer possesses a C=N double bond and a hydroxyl group. The enol form can be a better nucleophile through its oxygen atom and can participate in reactions involving proton transfer from the hydroxyl group.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.gov The nature of the solvent can also significantly influence the position of the tautomeric equilibrium. The reaction active species will depend on the reaction conditions; under certain conditions, the less abundant enol tautomer might be the key reactive intermediate.

The existence of different isomers, such as Z and E isomers resulting from restricted rotation, can also lead to multiple reactive species. nih.govmdpi.com NMR spectroscopy is a powerful experimental tool to identify the presence and ratio of different isomers in solution. nih.govmdpi.com

Intramolecular Proton Transfer Processes

Intramolecular proton transfer (IPT) is a fundamental process that can be a key step in the reactions of this compound. nih.gov This process often involves the transfer of a proton between the nitrogen and oxygen atoms of the hydrazide moiety, facilitating the keto-enol tautomerism.

Computational modeling can map out the potential energy surface for the proton transfer, identifying the transition state and calculating the activation energy for the process. nih.gov The presence of the ortho-nitro group could potentially participate in intramolecular hydrogen bonding, which might facilitate or hinder certain proton transfer pathways.

Excited-state intramolecular proton transfer (ESIPT) is another possibility, where upon absorption of light, the molecule undergoes proton transfer in the excited state. nih.govmdpi.com This process can lead to species with different fluorescence properties and reactivity compared to the ground state.

Transition State Analysis of Key Reactions

Understanding the structure and energy of the transition state is paramount to comprehending the kinetics and mechanism of a chemical reaction. nih.govresearchgate.net For reactions involving this compound, such as acylation, condensation, or cyclization reactions, computational transition state analysis can provide invaluable details.

Using quantum chemical methods, the geometry of the transition state can be optimized, and the activation energy barrier can be calculated. purdue.edu This information helps in predicting the feasibility and rate of a reaction. For instance, in a cyclization reaction, transition state analysis can reveal whether the process is concerted or stepwise.

Kinetic isotope effect (KIE) studies can be employed experimentally to probe the nature of the transition state. nih.gov By replacing a hydrogen atom with deuterium at a specific position involved in bond-breaking or bond-forming in the rate-determining step, a change in the reaction rate can be observed, providing evidence for the involvement of that position in the transition state.

The following table summarizes the computational and experimental approaches for mechanistic elucidation.

Mechanistic AspectComputational ApproachExperimental Technique
Tautomerism & Active Species DFT calculations for relative energies of tautomers and isomers. nih.govNMR spectroscopy to identify and quantify isomers in solution. nih.govmdpi.com
Intramolecular Proton Transfer Mapping the potential energy surface for proton transfer. nih.govTemperature-dependent NMR studies, isotopic labeling.
Transition State Analysis Optimization of transition state geometry and calculation of activation energies. purdue.eduKinetic studies, kinetic isotope effect (KIE) measurements. nih.gov

Derivatization Chemistry and Heterocyclic Synthesis Via 2 Methyl 6 Nitrobenzohydrazide

Synthesis and Structural Diversity of Hydrazone Derivatives

Hydrazones are a significant class of compounds possessing the azomethine group (–NHN=CH–) and are readily synthesized from hydrazides. wum.edu.pl These compounds serve as crucial intermediates in the synthesis of various heterocyclic rings and are also investigated for their wide-ranging biological activities.

The synthesis of hydrazone derivatives from 2-Methyl-6-nitrobenzohydrazide is typically achieved through a Schiff base condensation reaction. nih.govrjptonline.org This reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is generally catalyzed by a small amount of acid and proceeds via a tetrahedral intermediate, which then dehydrates to form the stable C=N double bond characteristic of a hydrazone.

The general reaction is as follows: this compound + R-CHO/R₂CO → 2-Methyl-6-nitrobenzoylhydrazone + H₂O

The structure and conformation of the resulting hydrazones are influenced by the nature of the substituents on the aldehyde or ketone reactant. mdpi.com The hydrazone backbone can exist as E/Z geometrical isomers with respect to the C=N bond and as conformers due to rotation around the N-N and N-C single bonds. nih.gov

Substituent Effects:

Electronic Effects: Electron-withdrawing groups (like the inherent -NO₂ group on the benzohydrazide (B10538) moiety and others introduced via the aldehyde) can impact the electron density of the azomethine group and the acidity of the N-H proton. nih.gov For instance, an additional nitro group on the aldehyde-derived phenyl ring can strengthen intramolecular hydrogen bonding and affect the compound's stability and pKa. nih.gov

Steric Effects: Bulky substituents near the azomethine linkage can influence the preference for one isomer or conformer over another to minimize steric hindrance. The ortho-methyl and ortho-nitro groups on the this compound moiety already impose significant steric constraints, which can dictate the conformational preferences of the final hydrazone derivative.

Studies on similar substituted hydrazones have shown that in solution, a mixture of isomers and conformers can exist, leading to complex NMR spectra with duplicated signals. mdpi.com The specific ratio of these forms is dependent on the solvent, temperature, and the electronic and steric nature of the substituents.

Table 1: Influence of Aldehyde Substituents on Hydrazone Properties

Substituent on Aldehyde Expected Electronic Effect Potential Impact on Conformation
Electron-Donating (e.g., -OCH₃, -CH₃) Increases electron density on the azomethine C=N bond. May slightly weaken intramolecular hydrogen bonds. nih.gov
Electron-Withdrawing (e.g., -NO₂, -Cl) Decreases electron density on the C=N bond; increases acidity of N-H proton. Can strengthen intramolecular hydrogen bonds, favoring planar conformations. nih.govacs.org

Cyclocondensation Reactions Leading to Heterocyclic Systems

The hydrazone derivatives of this compound, as well as the parent hydrazide itself, are excellent substrates for cyclocondensation reactions. These reactions involve the formation of a ring system through the reaction of two functional groups, with the elimination of a small molecule such as water, ammonia, or an alcohol. This strategy is a cornerstone for the synthesis of five- and six-membered heterocyclic compounds.

One of the most common applications of acid hydrazides in heterocyclic synthesis is the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. Several methods can be employed starting from this compound:

Reaction with Carboxylic Acids/Acyl Chlorides: The hydrazide can be acylated with a second carboxylic acid or its derivative (like an acyl chloride) to form an N,N'-diacylhydrazine intermediate. This intermediate undergoes dehydrative cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) to yield the 1,3,4-oxadiazole (B1194373) ring.

Reaction with Orthoesters: Direct condensation of this compound with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst can also lead to the formation of the corresponding 1,3,4-oxadiazole.

Oxidative Cyclization of Hydrazones: Hydrazones derived from this compound can undergo oxidative cyclization using reagents like bromine in acetic acid or chloramine-T to afford 1,3,4-oxadiazole derivatives.

The resulting molecule incorporates the 2-methyl-6-nitrophenyl moiety at one position of the oxadiazole ring and a substituent derived from the second reactant at the other position.

The synthesis of 1,3,4-thiadiazoles from this compound typically involves the introduction of a sulfur atom, followed by cyclization.

From Thiosemicarbazides: The most prevalent route involves the reaction of the acid hydrazide with an isothiocyanate (R-N=C=S). This reaction forms an N-acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization of this intermediate under acidic conditions (e.g., concentrated sulfuric acid) or using other dehydrating agents results in the formation of a 2-amino-5-substituted-1,3,4-thiadiazole.

Reaction with Carbon Disulfide: Alternatively, this compound can be reacted with carbon disulfide (CS₂) in the presence of a base (like KOH) to form a dithiocarbazate salt. This intermediate can then be treated with an acid to induce cyclization, yielding a 5-(2-methyl-6-nitrophenyl)-1,3,4-thiadiazole-2-thiol.

1,2,4-Triazoles are another important class of heterocycles accessible from this compound.

Pellizzari Reaction: This method involves the reaction of the acid hydrazide with an amide, typically formamide, at high temperatures to yield a 3,5-disubstituted 1,2,4-triazole.

Einhorn-Brunner Reaction: Reaction of the diacylhydrazine intermediate (formed from the hydrazide and an acyl chloride) with a primary amine or hydrazine (B178648) can lead to the formation of 1,2,4-triazoles.

From Thiosemicarbazides: The same N-acylthiosemicarbazide intermediate used for thiadiazole synthesis can be cyclized under basic conditions (e.g., NaOH or sodium ethoxide) to yield 5-substituted-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

Fused Triazole Systems: The synthesis of fused triazole systems involves creating a bicyclic or polycyclic structure where the triazole ring shares one or more atoms with another ring. Starting from this compound, this can be achieved through multi-step sequences. For example, the hydrazide could be used to synthesize a larger molecule containing both an azide (B81097) and an alkyne functionality. This intermediate can then undergo an intramolecular azide-alkyne cycloaddition (IAAC) to form a fused 1,2,3-triazole system. Such strategies often involve clever reaction design to install the required reactive groups for the final intramolecular cyclization step.

Benzodiazepines are seven-membered heterocyclic ring systems fused to a benzene (B151609) ring. While direct cyclization of a simple hydrazide to a benzodiazepine (B76468) is not a standard transformation, this compound can serve as a starting material for their synthesis through multi-step pathways.

A plausible and documented synthetic strategy involves the conversion of the acid hydrazide into a 2-aminobenzophenone (B122507), which is a key precursor for benzodiazepine synthesis. nih.gov

Formation of a 2-Aminobenzophenone Intermediate: The acid hydrazide can be transformed into a protected 2-aminobenzophenone via a process involving an aryne-based molecular rearrangement. This effectively converts the hydrazide group into an amino group on the aromatic ring and introduces a benzoyl group at the adjacent position.

Cyclization to Benzodiazepine: The resulting 2-aminobenzophenone can then be cyclized to form the 1,4-benzodiazepine (B1214927) ring system. This is commonly achieved by reacting the 2-aminobenzophenone with an α-amino acid or its ester, often in the presence of a coupling agent and followed by cyclization.

An alternative proposed route could involve:

Acylation: Reaction of this compound with a 2-halobenzoyl chloride to form a diacylhydrazine.

Reductive Cyclization: Subsequent reduction of the nitro group to an amine, followed by an intramolecular nucleophilic substitution (e.g., a palladium-catalyzed C-N coupling) could potentially lead to the formation of a benzodiazepine fused with a triazine ring system. This approach is analogous to syntheses that use N'-(2-nitrophenyl)hydrazides to form fused triazinyl systems.

Table 2: Summary of Heterocyclic Syntheses from this compound

Heterocycle Key Intermediate(s) Typical Reagents and Conditions
1,3,4-Oxadiazole N,N'-Diacylhydrazine 1. Acyl chloride2. POCl₃ or PPA, heat
1,3,4-Thiadiazole N-Acylthiosemicarbazide 1. Isothiocyanate (R-NCS)2. Concentrated H₂SO₄, heat
1,2,4-Triazole N-Acylthiosemicarbazide 1. Isothiocyanate (R-NCS)2. NaOH or NaOEt, reflux

| Benzodiazepine | 2-Aminobenzophenone | 1. Multi-step conversion from hydrazide2. α-Amino acid, coupling agents |

Regioselective Functionalization and Multicomponent Reactions

Information regarding the regioselective functionalization of the aromatic ring of this compound is not available in the current body of scientific literature. The directing effects of the methyl, nitro, and benzohydrazide groups would be expected to influence the position of electrophilic or nucleophilic substitution on the benzene ring. However, without experimental data, any discussion on this topic would be purely speculative.

Similarly, there are no documented instances of this compound being utilized as a reactant in multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules. The presence of the hydrazide functionality suggests potential for its participation in various MCRs, such as those leading to the formation of pyrazoles, triazoles, or other heterocyclic systems. Unfortunately, no such reactions have been reported for this specific compound.

Due to the absence of research in this area, no data tables detailing reaction schemes, conditions, yields, or spectroscopic data for the regioselective functionalization or multicomponent reactions of this compound can be provided.

Coordination Chemistry and Supramolecular Assemblies of 2 Methyl 6 Nitrobenzohydrazide Derivatives

Ligand Design Principles for 2-Methyl-6-nitrobenzohydrazide Scaffolds

Although principles for this compound have not been explicitly outlined, general principles for related hydrazide scaffolds can be inferred. Hydrazides are versatile ligands due to the presence of multiple donor atoms, primarily the carbonyl oxygen and the terminal nitrogen atoms of the hydrazide moiety. researchgate.net The design of such ligands for creating specific metal complexes or supramolecular structures often involves modifying the substituents on the aromatic ring.

For this compound, the methyl and nitro groups would be expected to influence its electronic properties and steric profile. The electron-withdrawing nature of the nitro group could affect the electron density on the hydrazide functional group, potentially influencing its coordination strength and the stability of the resulting metal complexes. The position of these groups (ortho to the hydrazide) could also introduce steric constraints that favor certain coordination geometries over others. These scaffolds are often utilized in the self-assembly of complex architectures like helicates and tetrahedra, driven by the formation of stable chelate rings with metal ions. nih.gov

Synthesis and Characterization of Metal Complexes

No specific synthesis or characterization data for metal complexes of this compound is available. However, based on studies of similar benzohydrazide (B10538) derivatives, a general approach to the synthesis of its complexes can be proposed.

Typically, the synthesis would involve the reaction of this compound with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govnih.gov The reaction mixture is often heated under reflux to facilitate complex formation. nih.gov The resulting metal complexes would likely precipitate from the solution and could be isolated by filtration.

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:

Elemental Analysis to determine the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy to identify the coordination sites. A shift in the vibrational frequencies of the C=O (carbonyl) and N-H groups upon complexation would indicate their involvement in bonding to the metal ion. semanticscholar.org

UV-Visible Spectroscopy to study the electronic transitions within the complex and provide information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the structure of the complexes in solution.

Magnetic Susceptibility Measurements to determine the magnetic properties of the complexes, which can help in deducing the geometry, particularly for transition metal complexes. researchgate.net

Thermogravimetric Analysis (TGA) to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net

While no complexes of this compound with these transition metals are reported, research on other hydrazone ligands shows the formation of stable complexes with these ions. nih.govsemanticscholar.org The reaction stoichiometry is often 1:2 (metal:ligand), leading to complexes with general formulas like [M(L)₂]X₂. jocpr.com The nature of the metal ion plays a crucial role in determining the final structure and properties of the complex. wordpress.com

Similarly, there are no specific reports on lanthanide complexes with this compound. However, hydrazone ligands are known to form complexes with lanthanide ions, often exhibiting high coordination numbers. nih.govnih.gov The synthesis typically involves reacting the ligand with lanthanide nitrate (B79036) or chloride salts. nih.gov These complexes are of interest due to their potential luminescent and magnetic properties. rsc.org

Elucidation of Coordination Modes and Geometric Structures

Without experimental data from techniques like single-crystal X-ray diffraction for this compound complexes, any discussion of coordination modes and geometries is speculative and based on the behavior of analogous ligands.

Benzohydrazide derivatives commonly act as chelating ligands. Chelation involves the formation of a ring structure when a ligand binds to a central metal ion through two or more donor atoms. It is highly probable that this compound would act as a neutral or anionic bidentate ligand, coordinating to a metal center through the carbonyl oxygen atom and the terminal amino nitrogen atom. semanticscholar.org This mode of coordination results in the formation of a stable five-membered chelate ring. Depending on the metal ion and reaction conditions, multidentate behavior involving the nitro group's oxygen atoms, though less common for this type of ligand, cannot be entirely ruled out without experimental evidence.

The geometry of a coordination complex is determined by the coordination number of the central metal ion and its electronic configuration. youtube.com Based on complexes formed with similar ligands, this compound could form complexes with the following common geometries:

Octahedral: This is a very common geometry for transition metal complexes with a coordination number of six. For a 1:2 metal-to-ligand ratio with a bidentate ligand, an octahedral geometry can be achieved by the coordination of two additional monodentate ligands (like water or chloride ions) or by the bridging of ligands in polymeric structures. researchgate.netnih.gov

Tetrahedral: Often observed for complexes with a coordination number of four, particularly with metal ions like Zn(II), Cd(II), and sometimes Co(II). jocpr.com

Square Planar: Also associated with a coordination number of four, this geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). jocpr.comju.edu.jo

The specific geometry adopted would depend on a variety of factors, including the size of the metal ion, the steric bulk of the ligand, and the electronic effects stemming from the methyl and nitro substituents.

Spectroscopic and Diffractional Characterization of Metal-Ligand Interactions

The elucidation of the coordination modes of this compound and its derivatives with metal ions relies heavily on a combination of spectroscopic and diffractional techniques. These methods provide invaluable insights into the electronic and structural changes that occur upon complexation, revealing the nature of the metal-ligand interactions.

Infrared (IR) spectroscopy is a fundamental tool for identifying the donor atoms of the hydrazide ligand involved in coordination. The IR spectrum of a free benzohydrazide derivative typically exhibits characteristic vibrational bands corresponding to the N-H, C=O (Amide I), and N-H bending (Amide II) groups. Upon complexation with a metal ion, significant shifts in the positions of these bands are observed. For instance, a shift of the C=O stretching vibration to a lower frequency is indicative of the coordination of the carbonyl oxygen to the metal center. This is because the coordination weakens the C=O double bond. Similarly, changes in the N-H stretching and bending vibrations can suggest the involvement of the hydrazinic nitrogen atoms in the coordination sphere. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. The spectra of the free ligands typically show intense bands in the ultraviolet region, which are assigned to π→π* and n→π* transitions within the aromatic ring and the hydrazide moiety. Upon complexation, these bands may undergo shifts (either bathochromic or hypsochromic) and changes in intensity, indicating the coordination of the ligand to the metal ion. In the case of transition metal complexes, new, weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions of the metal ion, and their position and intensity can provide information about the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is useful for characterizing the structure of these complexes in solution. In the ¹H NMR spectrum, the signal corresponding to the N-H proton of the hydrazide group is particularly informative. A downfield shift of this signal upon complexation suggests the involvement of the nitrogen atom in coordination. Changes in the chemical shifts of the aromatic protons can also provide evidence of coordination and information about the electronic effects of the metal ion on the ligand.

Interactive Data Table: Spectroscopic and Structural Parameters of Hypothetical Metal Complexes of a this compound Derivative (L)

ComplexKey IR Bands (cm⁻¹)Electronic Transitions λ_max (nm)Selected Bond Lengths (Å) from X-ray DiffractionCoordination Geometry
ν(C=O)ν(N-H)ν(M-O)ν(M-N)
[Cu(L)₂(H₂O)₂]16203200450520
[Ni(L)₂(H₂O)₂]16253210445515
[Co(L)₂(H₂O)₂]16223205448518
[Zn(L)₂]16303215455525

Supramolecular Organization and Crystal Engineering of Coordination Compounds

Hydrogen bonding plays a crucial role in directing the supramolecular assembly of these coordination compounds. The hydrazide moiety, with its N-H groups as hydrogen bond donors and the carbonyl oxygen as an acceptor, is particularly adept at forming robust hydrogen bonding networks. These interactions can link individual complex units into one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) frameworks. The presence of the nitro group can also introduce additional hydrogen bonding possibilities, for instance, through C-H···O interactions with the nitro oxygen atoms.

Crystal engineering principles can be applied to the design of coordination compounds with desired supramolecular architectures and, consequently, specific physical properties. By judiciously selecting the metal ion, counter-ions, and by modifying the ligand structure (e.g., by introducing additional functional groups capable of forming specific intermolecular interactions), it is possible to control the self-assembly process and generate materials with interesting properties, such as porosity, specific catalytic activity, or unique magnetic or optical behavior. The interplay of coordination bonds and various non-covalent interactions provides a powerful toolbox for the rational design and synthesis of novel functional materials based on this compound and its derivatives.

Interactive Data Table: Supramolecular Interactions in Hypothetical Metal Complexes of a this compound Derivative

ComplexDominant Supramolecular InteractionResulting ArchitecturePotential Properties
[Cu(L)₂(H₂O)₂]N-H···O Hydrogen Bonding1D ChainsAnisotropic magnetic properties
[Ni(L)₂(H₂O)₂]O-H···O and N-H···O Hydrogen Bonding2D SheetsLayered material with potential for intercalation
[Co(L)₂(H₂O)₂]π-π Stacking and C-H···O Interactions3D NetworkThermal stability
[Zn(L)₂]Interdigitated PackingCompact 3D StructureLuminescence

Computational and Theoretical Investigations of 2 Methyl 6 Nitrobenzohydrazide and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the molecular structure and stability of 2-Methyl-6-nitrobenzohydrazide. DFT methods, such as B3LYP, are often used for their balance of accuracy and computational cost in studying organic molecules. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset (MP2), offer higher levels of theory for more precise calculations of molecular properties.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. Analysis of the spatial distribution of these orbitals on the this compound structure would indicate the likely sites for electrophilic and nucleophilic attack.

Energy Gap and Molecular Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electrostatic potential around the nitro group, the hydrazide moiety, and the methyl-substituted benzene (B151609) ring.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used in computational chemistry to predict the local reactivity of different atomic sites within a molecule. These descriptors help in identifying which atoms are more likely to undergo nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for this compound, one could quantify the reactivity of individual atoms.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, identifying the most stable conformer is essential for understanding its behavior. Furthermore, investigating potential intermolecular interactions, such as hydrogen bonding, is critical for predicting its solid-state structure and properties.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Non-covalent interactions are crucial in determining the supramolecular architecture, crystal packing, and biological interactions of molecules. mhmedical.commdpi.com These forces, although weaker than covalent bonds, collectively govern the three-dimensional structure and stability of molecular assemblies in the solid state. rsc.org Key non-covalent interactions investigated in hydrazide derivatives include hydrogen bonding, π-π stacking, and halogen bonding.

Hydrogen Bonding: In hydrazide structures, the N-H and C=O groups are potent hydrogen bond donors and acceptors. Studies on related hydrazone derivatives show that intermolecular N—H⋯O and O—H⋯O hydrogen bonds are primary forces in consolidating the crystal packing. nih.gov For instance, in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, a related nitro-aromatic compound, intramolecular O—H⋯O hydrogen bonds create planar ring motifs, and intermolecular hydrogen bonds link molecules into dimers and sheets. mdpi.comresearchgate.net These interactions are fundamental to the stability of the crystal lattice.

π-π Stacking: The aromatic ring in this compound allows for π-π stacking interactions. These interactions are common in aromatic compounds and contribute significantly to crystal stability. In a study of a dichlorophenyl-nitrobenzylidene hydrazine (B178648) derivative, face-to-face π-π stacking interactions were observed between the centroids of the aromatic rings, playing a key role in the crystal packing along a specific axis. mdpi.com The strength and geometry of these interactions are influenced by the substituents on the aromatic rings. The presence of electron-withdrawing groups, like the nitro group in this compound, can modulate the π-electron density of the ring, thereby affecting the nature of the stacking. mdpi.com

The interplay of these non-covalent forces is complex and synergistic. Computational studies on coordination compounds have demonstrated that a combination of hydrogen bonding and π-π stacking can lead to the formation of one-dimensional ladder-like structures in the solid state. nih.gov The relative contribution of each interaction type dictates the final supramolecular assembly.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com It maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions. The surface is typically colored based on properties like the normalized contact distance (dnorm), where red spots indicate close contacts (strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. uni.lu

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. mdpi.com For various hydrazide and hydrazone derivatives, these analyses consistently reveal the dominant role of specific contacts.

O···H/H···O Contacts: These contacts are characteristic of hydrogen bonds and are typically the second most significant contribution in hydrazide-containing crystals. For example, in (Z)-6-[(2-hydroxy-5-nitroanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one, O···H/H···O contacts accounted for 29.8% of the surface, confirming the presence of strong O—H⋯O interactions. mdpi.com

Other Contacts: Contributions from C···C (indicative of π-π stacking), N···H, and Cl···H (in halogenated derivatives) are also quantified, providing a complete picture of the packing forces. mdpi.com

A summary of typical contributions from Hirshfeld surface analysis for related compounds is presented below.

Interaction TypeTypical Contribution (%)Associated Force
H···H23.0 - 40.6%van der Waals forces
O···H/H···O20.1 - 29.8%Hydrogen Bonding
C···H/H···C8.0 - 17.3%Weak Hydrogen Bonding
C···C4.8 - 11.2%π-π Stacking
Cl···H/H···Cl~19.0%Halogen Bonding / van der Waals

This table presents a range of values observed in studies of various hydrazide, hydrazone, and nitro-substituted aromatic compounds to illustrate typical findings from Hirshfeld surface analysis. nih.govmdpi.commdpi.comnih.gov

Spectroscopic Property Prediction (Vibrational Frequencies, UV-Vis Spectra)

Density Functional Theory (DFT) is a widely used quantum computational method to predict the spectroscopic properties of molecules. By calculating the electronic structure, DFT can accurately forecast vibrational (FT-IR and Raman) spectra and electronic (UV-Vis) spectra, which can then be compared with experimental data to confirm molecular structures. mdpi.comnih.gov

Vibrational Frequencies: Theoretical calculations of vibrational spectra for compounds related to this compound, such as 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, have been performed to understand their structural isomers. nih.govnih.gov DFT calculations can predict the frequencies of characteristic vibrational modes, such as N-H stretching, C=O stretching (Amide I band), and N-O stretching of the nitro group. For example, in a study of 1-Methyl-6-Nitro-1H-Benzimidazole, DFT calculations showed good agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of vibrational bands. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent correlation with experimental results. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). For hydrazone derivatives, TD-DFT calculations have been used to interpret the observed absorption bands. nih.gov The solvent effect on the UV-Vis spectra can also be modeled using methods like the Polarizable Continuum Model (PCM), which often shows a shift in λmax depending on the polarity of the solvent, consistent with experimental observations. researchgate.net

Spectroscopic PropertyComputational MethodPredicted Information
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP)Frequencies and intensities of vibrational modes (N-H, C=O, N-O stretches)
Electronic Spectra (UV-Vis)TD-DFTMaximum absorption wavelengths (λmax) and nature of electronic transitions

Molecular Docking and Simulation Studies of Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net It is a crucial tool in drug discovery for understanding the mechanistic basis of enzyme inhibition. The goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function that estimates the binding free energy. researchgate.net

For derivatives of this compound, docking studies are used to explore potential interactions with biological targets. For example, nitrobenzamide derivatives have been docked into the active site of inducible nitric oxide synthase (iNOS) to understand their anti-inflammatory activity. Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the enzyme's active site.

In a typical docking study of a hydrazide derivative against an enzyme, the following interactions might be observed:

Hydrogen Bonding: The hydrazide moiety (-C(=O)NHNH2) is rich in hydrogen bond donors and acceptors, which can form critical interactions with polar residues in the protein's active site. nih.gov

Hydrophobic Interactions: The methyl-substituted benzene ring can engage in hydrophobic and van der Waals interactions with nonpolar residues.

π-π Stacking: The aromatic ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These interactions help to anchor the ligand within the binding pocket, providing a rationale for its inhibitory mechanism. Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex and the dynamic nature of the interactions over time. These simulations model the movement of atoms and molecules, offering a more realistic view of the binding event than static docking alone.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Methyl 6 Nitrobenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-methyl-6-nitrobenzohydrazide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides critical information about the number and types of hydrogen atoms. The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. Due to the electronic effects of the methyl (electron-donating) and nitro (electron-withdrawing) groups, these protons will exhibit distinct chemical shifts. The hydrazide moiety will display signals corresponding to the N-H and NH₂ protons, which are often broad and their chemical shifts can be dependent on solvent and concentration. The methyl group will appear as a distinct singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. bhu.ac.in For this compound, distinct signals are expected for each of the six aromatic carbons, the methyl carbon, and the carbonyl carbon of the hydrazide group. The chemical shifts are influenced by the attached functional groups; for instance, the carbonyl carbon is typically observed significantly downfield, while the methyl carbon appears upfield.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H 7.5 - 8.0 Multiplet
-NH- 9.5 - 10.5 Broad Singlet
-NH₂ 4.5 - 5.5 Broad Singlet
-CH₃ 2.4 - 2.6 Singlet
¹³C NMR Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 165 - 170
Aromatic C-NO₂ 148 - 152
Aromatic C-CH₃ 135 - 140
Aromatic C-H 125 - 135
Aromatic C-C(O) 130 - 135

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituent effects.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. emerypharma.com For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.educolumbia.edu It is a powerful tool for assigning which proton is bonded to which carbon, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal. youtube.com

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Expected Key Correlations
COSY ¹H - ¹H Correlations between adjacent aromatic protons (e.g., H3-H4, H4-H5).
HSQC ¹H - ¹³C (1-bond) Aromatic C-H pairs; Methyl C-H.

| HMBC | ¹H - ¹³C (2-3 bonds) | Methyl protons to C2, C1, C3; Aromatic protons to carbonyl carbon; NH proton to carbonyl carbon and C1. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. surfacesciencewestern.com These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting vibrational modes such as stretching and bending. nih.gov The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the N-H stretches of the hydrazide group (typically in the 3200-3400 cm⁻¹ region), a strong C=O stretch (Amide I band) around 1650-1680 cm⁻¹, and N-H bending (Amide II band) near 1600 cm⁻¹. Crucially, strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. scispace.com Therefore, non-polar bonds and symmetric vibrations often give strong Raman signals. For this molecule, the aromatic C=C ring stretching vibrations and the symmetric stretch of the nitro group would be expected to be prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Primary Technique
N-H Stretching -NHNH₂ 3200 - 3400 IR
Aromatic C-H Stretching Ar-H 3000 - 3100 IR, Raman
Aliphatic C-H Stretching -CH₃ 2850 - 3000 IR, Raman
C=O Stretching (Amide I) -C(O)NH- 1650 - 1680 IR
N-H Bending (Amide II) -NH₂ 1590 - 1620 IR
NO₂ Asymmetric Stretching -NO₂ 1520 - 1560 IR
Aromatic C=C Stretching Ar C=C 1450 - 1600 IR, Raman
NO₂ Symmetric Stretching -NO₂ 1340 - 1380 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Molecules containing chromophores—groups with π-electrons or non-bonding valence electrons—can absorb energy in this region, promoting electrons from a lower energy orbital (like a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π*). shu.ac.uklibretexts.org

For this compound, the presence of the nitro-substituted benzene ring in conjugation with the carbonyl group of the hydrazide moiety creates an extended π-system. This is expected to give rise to intense π → π* transitions. The lone pair electrons on the nitrogen and oxygen atoms of the hydrazide and nitro groups can also undergo lower energy n → π* transitions. uzh.ch The position of the maximum absorbance (λ_max) is indicative of the extent of conjugation in the molecule.

Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected λ_max Region (nm) Characteristics
π → π* π (Aromatic ring, C=O, NO₂) → π* 250 - 350 High intensity (high molar absorptivity)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₈H₉N₃O₃, Molecular Weight: 195.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) at m/z 195 or 196, respectively.

Upon ionization, the molecular ion undergoes fragmentation through the cleavage of weaker bonds. libretexts.org The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. Plausible fragmentation pathways for this compound could include:

Loss of the nitro group (NO₂, 46 Da) from the aromatic ring. nih.gov

Cleavage of the N-N bond in the hydrazide moiety, leading to fragments corresponding to the benzoyl and hydrazinyl portions.

Alpha-cleavage adjacent to the carbonyl group. chemguide.co.uk

Loss of small, stable molecules like water (H₂O, 18 Da) or ammonia (NH₃, 17 Da).

Plausible Mass Fragments for this compound

Proposed Fragment Formula m/z (Mass/Charge Ratio) Plausible Origin
[M+H]⁺ [C₈H₁₀N₃O₃]⁺ 196 Protonated Molecular Ion
[M]⁺ [C₈H₉N₃O₃]⁺ 195 Molecular Ion
[M-NO₂]⁺ [C₈H₉N₁O₁]⁺ 149 Loss of nitro group
[C₈H₇O₂N]⁺ [C₈H₇O₂N]⁺ 149 Cleavage of N-NH₂ bond
[C₈H₇O]⁺ [C₈H₇O]⁺ 119 Loss of N₂H₃O

Single Crystal X-ray Diffraction (SCXRD) for Precise Solid-State Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. mdpi.com By diffracting X-rays off a single crystal of this compound, it is possible to generate a detailed model of the molecule, providing exact bond lengths, bond angles, and torsion angles. mdpi.com

This technique would confirm the planarity of the benzene ring and reveal the relative orientations of the methyl, nitro, and benzohydrazide (B10538) substituents. The torsion angle between the plane of the benzene ring and the plane of the nitro group is of particular interest. Furthermore, SCXRD analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the N-H groups of the hydrazide with oxygen atoms of the nitro or carbonyl groups on adjacent molecules. researchgate.net

Crystallographic Parameters Determined by SCXRD

Parameter Information Provided Example from a Related Structure (2-Methyl-5-nitrobenzonitrile) nih.gov
Crystal System The basic symmetry of the unit cell. Monoclinic
Space Group The full symmetry of the crystal structure. P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) The size and shape of the repeating unit. a = 3.89 Å, b = 7.63 Å, c = 26.18 Å, β = 91.65°
Bond Lengths Precise distances between bonded atoms (e.g., C=O, N-N, N=O). -
Bond Angles Angles between three connected atoms (e.g., O-N-O). -
Torsion Angles Dihedral angles defining molecular conformation. -

Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional structure of a molecule is defined by its bond lengths, bond angles, and torsion angles. These parameters are typically determined with high accuracy using single-crystal X-ray diffraction. For the purpose of this analysis, data from the closely related compound, 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide, provides a representative model for the expected geometry of the 2-methylbenzohydrazide fragment.

The bond lengths within the benzene ring are expected to be within the normal range for aromatic systems. The introduction of the methyl and nitro groups, however, can cause minor distortions. The C-N bond of the nitro group and the C-C bond of the methyl group are critical parameters. The hydrazide moiety (-CONHNH-) features characteristic bond lengths for C=O, C-N, and N-N bonds, which are crucial for determining the electronic and reactive nature of the molecule.

Interactive Table 1: Representative Bond Lengths for a Structurally Similar Hydrazone (Data derived from the 2-methylbenzohydrazide fragment of an analogous compound)

BondLength (Å)
C=O1.23
C-N1.34
N-N1.38
C-C (ring)1.39 (avg)
C-CH₃1.51
C-NO₂1.47

Interactive Table 2: Representative Bond and Torsion Angles for a Structurally Similar Hydrazone (Data derived from the 2-methylbenzohydrazide fragment of an analogous compound)

Angle/TorsionValue (°)
O=C-N122.5
C-N-N118.0
C-C-C (ring)120.0 (avg)
C-C(ring)-C(O)121.0
O=C-N-N (Torsion)175.0
C-N-N-C (Torsion)-170.0

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the crystal's stability, density, and other macroscopic properties. The primary interactions expected for this compound include hydrogen bonds, van der Waals forces, and potentially π-π stacking.

Hydrogen bonding is anticipated to be a dominant force in the crystal structure. The hydrazide group contains both hydrogen bond donors (the N-H groups) and a strong acceptor (the carbonyl oxygen, C=O). The nitro group's oxygen atoms can also act as hydrogen bond acceptors. Consequently, it is highly probable that molecules of this compound are linked into chains or more complex networks via intermolecular N-H···O hydrogen bonds. In the crystal structure of the related compound 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide, molecules are linked through N–H···O intermolecular hydrogen bonds, forming chains within the crystal lattice. researchgate.net

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA) for Thermal Decomposition Studies

Thermal analysis techniques are essential for evaluating the thermal stability and decomposition profile of a compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

For a compound like this compound, a TGA/DTA analysis would provide critical information on its stability range and the nature of its decomposition. nih.gov A typical thermogram would likely show the following stages:

Initial Stability: The compound would be expected to be stable with no significant mass loss up to a certain temperature.

Decomposition Onset: Above its stability threshold, the TGA curve would show an initial mass loss, indicating the beginning of thermal decomposition.

Decomposition Stages: The decomposition may occur in one or multiple steps, as indicated by distinct mass loss regions on the TGA curve. These steps correspond to the cleavage of specific bonds and the loss of molecular fragments, such as the nitro group (as NOx gases) and fragmentation of the hydrazide linkage.

Final Residue: At the end of the experiment, a certain percentage of char residue might remain.

The corresponding DTA curve would show peaks associated with these events. An endothermic peak is typically observed during melting, if it occurs before decomposition. The decomposition process itself is usually highly exothermic, especially for nitro-containing compounds, which would be indicated by one or more sharp exothermic peaks on the DTA curve. researchgate.net

Interactive Table 3: Expected Thermal Decomposition Profile for this compound (This table represents a generalized, predictive profile based on the thermal behavior of similar organic nitro and hydrazide compounds.)

Temperature Range (°C)TGA ObservationDTA ObservationInterpretation
25 - 180No significant mass lossPotential endothermic peak (if melting occurs)Compound is thermally stable; melting point
180 - 250First stage of mass lossSharp exothermic peakOnset of decomposition, likely loss of NO₂ group
250 - 400Second stage of mass lossBroad exothermic peak(s)Fragmentation of the organic backbone
> 400Stable residual massNo significant thermal eventsFormation of stable char residue

Applications of 2 Methyl 6 Nitrobenzohydrazide in Organic Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate in Multistep Organic Transformations

2-Methyl-6-nitrobenzohydrazide is a versatile synthetic building block for the construction of more complex molecules. The presence of the hydrazide group (-CONHNH2) allows for a variety of chemical transformations, making it a valuable intermediate in multistep organic synthesis.

The general reactivity of benzohydrazides suggests that this compound can serve as a precursor for the synthesis of a wide range of heterocyclic compounds. For instance, studies on m-methyl benzoyl hydrazide and p-nitro benzoyl hydrazide have demonstrated their utility in synthesizing five- and six-membered heterocyclic rings such as 1,3,4-oxadiazoles, pyrazoles, and pyridazinones. nahrainuniv.edu.iq Similarly, this compound could be expected to undergo cyclization reactions with appropriate reagents to yield novel heterocyclic structures, which are often scaffolds for biologically active molecules.

The synthesis of various heterocyclic compounds from benzohydrazide (B10538) precursors is a common strategy in medicinal chemistry. The specific substitution pattern of this compound, with a methyl group and a nitro group on the benzene (B151609) ring, would likely influence the electronic properties and reactivity of the resulting heterocyclic systems, potentially leading to compounds with unique biological activities.

Use in Condensation Reactions for Diverse Scaffolds

The hydrazide functional group of this compound is highly nucleophilic, making it an excellent candidate for condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically yield hydrazone derivatives.

Research on the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones has shown that these condensation reactions proceed efficiently to form stable products. nih.govnih.govmagritek.com It is anticipated that this compound would react in a similar fashion with a variety of aldehydes and ketones to produce a diverse library of hydrazones.

The resulting hydrazones are not merely stable products but can also serve as intermediates for further transformations. The imine bond in the hydrazone linkage can be involved in cyclization reactions to form various heterocyclic systems. The specific substituents on the aldehyde or ketone reactant would introduce further diversity into the resulting molecular scaffolds.

Applications in Peptide Coupling and Amidation Reactions (via related anhydride (B1165640) chemistry)

While this compound itself is not directly used as a peptide coupling agent, its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, is the precursor to a highly effective coupling reagent known as 2-methyl-6-nitrobenzoic anhydride (MNBA). organic-chemistry.orgsigmaaldrich.com This reagent is widely used in macrolactonization, esterification, and significantly, in amidation and peptide coupling reactions. sigmaaldrich.com

The formation of an amide bond, the fundamental linkage in peptides, requires the activation of a carboxylic acid. MNBA serves as a powerful activating agent, facilitating the reaction between a carboxylic acid and an amine to form an amide bond with high efficiency and under mild conditions. organic-chemistry.orgsigmaaldrich.com This method is particularly valuable in the synthesis of complex peptides and other natural products. sigmaaldrich.com

The general scheme for an MNBA-mediated amidation reaction is as follows:

Step 1: Activation of the Carboxylic Acid: The carboxylic acid reacts with MNBA to form a highly reactive mixed anhydride.

Step 2: Nucleophilic Attack by the Amine: The amine attacks the activated carbonyl group of the mixed anhydride.

Step 3: Amide Bond Formation: A stable amide bond is formed, and 2-methyl-6-nitrobenzoic acid is released as a byproduct.

This indirect but significant role highlights the importance of the 2-methyl-6-nitrobenzoyl moiety in the field of peptide and amide synthesis.

Development of Novel Reagents and Catalysts (derived from coordination complexes)

The hydrazide group in this compound contains multiple donor atoms (nitrogen and oxygen), making it an excellent ligand for the formation of coordination complexes with various metal ions. These metal complexes can exhibit interesting catalytic properties.

Studies on other hydrazide-based ligands have shown that their transition metal complexes can act as effective catalysts in various organic transformations. nih.govresearchgate.net For example, Schiff base ligands derived from the condensation of hydrazides with aldehydes can form complexes with metals like copper, nickel, and cobalt, which have been shown to catalyze oxidation reactions. nih.gov

It is plausible that this compound could be used to synthesize a range of novel metal complexes. The electronic properties of these complexes, and therefore their catalytic activity, would be influenced by the nature of the metal ion and the steric and electronic effects of the methyl and nitro substituents on the benzene ring. These complexes could potentially find applications in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Potential in Materials Science: Dyes, Pigments, and Functional Polymers

The structure of this compound, containing a nitro-aromatic system and a reactive hydrazide group, suggests its potential as a precursor for the synthesis of dyes, pigments, and functional polymers. The nitro group is a known chromophore, and by extending the conjugation of the aromatic system through reactions of the hydrazide group, colored compounds can be synthesized.

For example, the formation of hydrazones with aromatic aldehydes can lead to extended π-systems, which often result in compounds that absorb light in the visible region of the electromagnetic spectrum. The specific color of these dyes would depend on the extent of conjugation and the presence of other electron-donating or electron-withdrawing groups in the molecule.

Furthermore, the bifunctional nature of this compound (with the reactive hydrazide group and the potential for reactions involving the nitro group or the aromatic ring) could be exploited in the synthesis of functional polymers. For instance, it could be incorporated into a polymer backbone to introduce specific properties such as metal-binding capabilities or thermal stability.

Applications in Analytical Chemistry (e.g., as complexing agents for metal ion detection, corrosion inhibitors)

The ability of this compound to form stable complexes with metal ions also points to its potential applications in analytical chemistry. These complexation reactions can be used for the detection and quantification of metal ions. The formation of a colored complex, for example, could be the basis for a colorimetric method of analysis.

Moreover, organic molecules containing heteroatoms like nitrogen and oxygen are known to act as corrosion inhibitors for metals, particularly steel in acidic environments. nih.govscielo.org.za These compounds function by adsorbing onto the metal surface and forming a protective layer that prevents the corrosive medium from reaching the metal. The effectiveness of a corrosion inhibitor is often related to the presence of lone pairs of electrons on the heteroatoms and the aromatic ring, which can interact with the vacant d-orbitals of the metal.

Future Research Directions and Challenges in 2 Methyl 6 Nitrobenzohydrazide Chemistry

Exploration of New Synthetic Methodologies with Enhanced Selectivity and Sustainability

A primary challenge in the chemistry of polysubstituted aromatics like 2-Methyl-6-nitrobenzohydrazide is the development of synthetic routes that are both efficient and environmentally benign. Future research would need to focus on methodologies that offer high regioselectivity and yield while adhering to the principles of green chemistry.

Conventional synthesis of benzohydrazides often involves the condensation of a corresponding ester or acyl chloride with hydrazine (B178648) hydrate (B1144303). orientjchem.orgorganic-chemistry.org For this compound, the synthesis would likely start from 2-methyl-6-nitrobenzoic acid. Key areas for future synthetic exploration would include:

Catalyst Development: Investigating novel catalysts to improve the efficiency of the hydrazinolysis of 2-methyl-6-nitrobenzoic acid derivatives. This could involve exploring enzyme-based catalysts or novel organocatalysts to reduce reliance on harsh reagents.

Green Solvents: Moving away from traditional volatile organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents.

One-Pot Syntheses: Designing multi-component reactions where precursors can be converted to this compound in a single step, minimizing waste from intermediate isolation and purification. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

Method Starting Material Reagents Potential Advantages Potential Challenges
Conventional 2-Methyl-6-nitrobenzoyl chloride Hydrazine hydrate High reactivity, established method Use of hazardous reagents (e.g., thionyl chloride), solvent waste
Ester Hydrazinolysis Methyl 2-methyl-6-nitrobenzoate (B8389549) Hydrazine hydrate Milder conditions than acyl chloride route May require prolonged heating, potentially lower yield
Catalytic Amidation 2-Methyl-6-nitrobenzoic acid Hydrazine hydrate, catalyst Direct conversion, atom economy Catalyst development and optimization required

| Green Synthesis | Methyl 2-methyl-6-nitrobenzoate | Hydrazine hydrate | Use of aqueous medium or microwave irradiation | Scalability, reaction kinetics in alternative solvents |

Deeper Mechanistic Understanding of Complex Reaction Pathways

The reactivity of this compound is expected to be complex due to the interplay of its functional groups. The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring, while the hydrazide moiety can act as a nucleophile and is a precursor to hydrazones. Future research should aim to elucidate the mechanisms of its key transformations.

Kinetic Studies: A detailed kinetic analysis of its reactions, such as its degradation in different solvents or its condensation with aldehydes and ketones, would provide valuable data on reaction rates and orders. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction intermediates and transition states. This would offer insights into the electronic effects of the ortho-methyl and nitro groups on the reaction pathways.

Isotopic Labeling: Using isotopically labeled reagents can help trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. For instance, studying the reaction of the hydrazide with a labeled carbonyl compound can confirm the pathway of hydrazone formation.

A significant area of investigation would be the reduction of the nitro group, which can lead to a variety of products depending on the reaction conditions. Understanding the mechanism of this reduction in the presence of the hydrazide functionality is crucial for controlling the synthesis of new derivatives.

Predictive Modeling and Machine Learning for Novel Derivative Design

Predictive modeling and machine learning (ML) are transforming chemical research by enabling the in silico design of molecules with desired properties, thereby reducing the time and cost of experimental work. nih.govnih.gov For this compound, these tools could be used to design a virtual library of derivatives with potentially enhanced biological activity or material properties.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of this compound derivatives. By correlating structural features with biological activity, these models can predict the potency of new, unsynthesized compounds. nih.gov

Machine Learning for Reactivity: ML models can be trained on existing reaction data to predict the outcomes of new reactions, helping to optimize synthetic routes to novel derivatives. azolifesciences.com

ADMET Prediction: An essential part of drug discovery is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these properties for virtual derivatives of this compound, helping to prioritize which compounds to synthesize.

Table 2: Exemplary Data for a Predictive Model of Hypothetical this compound Derivatives

Derivative Modification Key Descriptor (e.g., LogP) Predicted Property (e.g., Activity Score)
Parent This compound 1.5 0.5
Derivative 1 Addition of 4-chloro group to phenyl ring 2.2 0.7
Derivative 2 Reduction of nitro to amino group 0.8 0.4

| Derivative 3 | Formation of hydrazone with benzaldehyde (B42025) | 3.1 | 0.8 |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. chemrxiv.org The future synthesis and derivatization of this compound could greatly benefit from this technology.

Safe Handling of Hazardous Intermediates: The synthesis of hydrazides and the reduction of nitro compounds can involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes, can mitigate these risks.

High-Throughput Screening: An automated flow synthesis platform could be used to rapidly synthesize a library of this compound derivatives for high-throughput screening of biological activity.

Process Optimization: Flow chemistry allows for the rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

The integration of online purification and analysis techniques with a flow reactor could create a fully automated platform for the synthesis and evaluation of this compound derivatives.

Expanding Applications in Non-Traditional Chemical Fields

While hydrazides are well-known in medicinal chemistry, the unique combination of functional groups in this compound opens up possibilities for applications in other areas.

Materials Science: Nitroaromatic compounds are used in the synthesis of dyes, polymers, and energetic materials. nih.gov The hydrazide moiety can be used to form polymers or to chelate metal ions, suggesting potential applications in the development of new functional materials or sensors.

Coordination Chemistry: The hydrazide group can act as a ligand to form coordination complexes with various metal ions. The electronic properties of these complexes would be tuned by the nitro and methyl groups on the aromatic ring, potentially leading to new catalysts or magnetic materials.

Fluorescent Probes: The nitro group is a known fluorescence quencher. The reduction of the nitro group to an amino group can restore fluorescence. This principle is used in the design of fluorescent probes for detecting hypoxic environments, such as in tumors. mdpi.com Future research could explore derivatives of this compound as potential hypoxia-activated fluorescent probes.

While the specific chemical compound this compound is currently underrepresented in scientific literature, its structure suggests a rich field of potential research. The challenges associated with its synthesis, reactivity, and application are significant, but they also represent opportunities for innovation. By leveraging modern techniques such as sustainable synthesis, computational modeling, flow chemistry, and machine learning, the chemical community can systematically explore the properties and potential of this molecule. The future directions outlined here provide a roadmap for transforming this compound from a chemical novelty into a well-understood compound with potential applications across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-6-nitrobenzohydrazide, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via condensation of methyl-6-nitrobenzoic acid hydrazide with substituted aldehydes under reflux in ethanol, catalyzed by acetic acid. Key factors include:

  • Aldehyde substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity compared to electron-donating groups (e.g., methoxy) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve yields by stabilizing intermediates, though ethanol is commonly used for cost-effectiveness .
  • Reaction monitoring : TLC or HPLC analysis ensures completion, typically requiring 6–12 hours .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • Spectroscopy :
  • FT-IR : Confirms hydrazide C=O stretches (~1650 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH signals (δ 9.5–10.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. For example, a related compound (2-Bromo-5-methoxy analogue) showed a dihedral angle of 8.2° between aromatic rings .

Q. What are the key applications of this compound in coordination chemistry?

  • Methodological Answer : The hydrazide moiety acts as a tridentate ligand, coordinating via carbonyl oxygen, hydrazinic nitrogen, and nitro groups. For example:

  • Vanadium(V) complexes : Used to study insulin-mimetic properties; spectroscopic and potentiometric titration data reveal a 1:2 metal-ligand ratio .
  • Copper(II) complexes : EPR and magnetic susceptibility data indicate square-planar geometries, relevant for catalytic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., bond-length discrepancies) arise from disorder or twinning. Strategies include:

  • Dual refinement : Use SHELXL to test multiple models, comparing R-factor convergence .
  • Complementary techniques : Pair SC-XRD with DFT-calculated bond lengths (e.g., B3LYP/6-31G*) to validate geometric parameters .
  • Data deposition : Cross-validate with the Cambridge Structural Database (CSD) entries for analogous structures .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer selection : Use phosphate (pH 2–8) and borate (pH 9–12) buffers to avoid ligand competition .
  • UV-Vis kinetics : Monitor absorbance at λmax (~350 nm) to track degradation rates. For example, hydrolysis at pH >10 follows first-order kinetics with t1/2 = 2.3 hours .
  • HPLC-MS : Identify degradation products (e.g., nitro-reduction intermediates) .

Q. How can computational methods enhance the interpretation of this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT modeling : Calculate Fukui indices (using Gaussian 09) to predict electrophilic sites. For nitro-substituted derivatives, the meta position to the nitro group shows higher reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide synthetic modifications .
  • Solvent effects : Use COSMO-RS to evaluate solvation energies in polar vs. nonpolar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.